4-Fluoro-1H-indazole-3,6-diol

Drug Discovery Medicinal Chemistry Pharmacokinetics

4-Fluoro-1H-indazole-3,6-diol is differentiated by its unique 4-fluoro-3,6-diol substitution pattern. The lowered pKa (7.93) of the 3-hydroxyl group and increased lipophilicity (XLogP3 0.9) optimize hinge-region hydrogen-bonding and membrane permeability, delivering superior cellular potency in kinase inhibitor programs compared to non-fluorinated analogs. Its single fluorine enables 19F NMR-based fragment screening, accelerating hit identification without isotopic labeling.

Molecular Formula C7H5FN2O2
Molecular Weight 168.12 g/mol
CAS No. 887569-31-5
Cat. No. B3295063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-1H-indazole-3,6-diol
CAS887569-31-5
Molecular FormulaC7H5FN2O2
Molecular Weight168.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NNC2=O)F)O
InChIInChI=1S/C7H5FN2O2/c8-4-1-3(11)2-5-6(4)7(12)10-9-5/h1-2,11H,(H2,9,10,12)
InChIKeyMKZFOCFISXFNCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-1H-indazole-3,6-diol (CAS 887569-31-5) – A Fluorinated Indazole Diol for Kinase-Targeted Medicinal Chemistry and Fragment-Based Design


4-Fluoro-1H-indazole-3,6-diol (CAS 887569-31-5, molecular formula C7H5FN2O2, molecular weight 168.12 g/mol) is a fluorinated indazole derivative featuring a 4-fluoro substituent and hydroxyl groups at the 3- and 6-positions of the indazole ring [1]. This substitution pattern yields a unique physicochemical profile compared to non-fluorinated analogs, including enhanced lipophilicity (XLogP3-AA 0.9) and distinct hydrogen-bonding capacity (three H-bond donors, four H-bond acceptors) [2]. The compound is primarily employed as a research intermediate in the synthesis of kinase inhibitors and as a building block in fragment-based drug discovery (FBDD), where its indazole core serves as a privileged scaffold for ATP-binding site interactions [3].

Why Substituting 4-Fluoro-1H-indazole-3,6-diol with Non-Fluorinated or Positional Analogs Risks Experimental Failure


The 4-fluoro-3,6-diol substitution pattern in 4-Fluoro-1H-indazole-3,6-diol imparts physicochemical and metabolic properties that cannot be replicated by the non-fluorinated analog 1H-indazole-3,6-diol (CAS 1000343-86-1) or by positional isomers such as 4-fluoro-1H-indazol-5-ol (CAS 478838-63-0). The fluorine atom at the 4-position increases molecular weight by 18 Da and lipophilicity (ΔXLogP3 ≈ 0.3-0.5 units vs. non-fluorinated analog), which directly influences membrane permeability and target binding kinetics [1]. Additionally, the 4-fluoro substituent alters the electronic environment of the indazole ring, reducing the pKa of the 3-hydroxyl group (predicted pKa 7.93 ± 0.20), thereby affecting ionization state at physiological pH and modulating hydrogen-bonding patterns critical for kinase hinge-region binding . Substituting with a non-fluorinated analog would eliminate these fluorine-specific interactions, potentially leading to loss of potency or altered selectivity in kinase inhibition assays [2].

Quantitative Differentiation of 4-Fluoro-1H-indazole-3,6-diol from Key Analogs: Measurable Physicochemical and Structural Advantages


Lipophilicity Increase: Higher LogP Enhances Membrane Permeability vs. Non-Fluorinated Analog

4-Fluoro-1H-indazole-3,6-diol exhibits an XLogP3-AA value of 0.9, while the non-fluorinated analog 1H-indazole-3,6-diol has an estimated XLogP3-AA of approximately 0.5-0.6. This 0.3-0.4 unit increase in lipophilicity, attributable to the 4-fluoro substituent, correlates with enhanced passive membrane permeability—a critical parameter for intracellular target engagement [1].

Drug Discovery Medicinal Chemistry Pharmacokinetics

pKa Modulation: Altered Ionization State at Physiological pH Influences Binding Interactions

The predicted pKa of the 3-hydroxyl group in 4-Fluoro-1H-indazole-3,6-diol is 7.93 ± 0.20, whereas the non-fluorinated analog 1H-indazole-3,6-diol has a predicted pKa of approximately 8.5-9.0. This ~0.6-1.0 unit shift toward neutrality, induced by the electron-withdrawing 4-fluoro group, means that at physiological pH (7.4), the 3-hydroxyl group is more protonated, altering its hydrogen-bond donor capacity and potentially improving kinase hinge-region interactions [1].

Physical Chemistry Medicinal Chemistry Binding Assays

Molecular Weight and Topological Polar Surface Area: Balancing Permeability and Solubility

4-Fluoro-1H-indazole-3,6-diol has a molecular weight of 168.12 g/mol and a topological polar surface area (TPSA) of 61.4 Ų. In comparison, the non-fluorinated analog 1H-indazole-3,6-diol has a MW of 150.13 g/mol and an estimated TPSA of ~55 Ų. The modest 18 Da increase in MW, combined with a TPSA well below the 140 Ų threshold, maintains the compound within favorable drug-like space (Lipinski's Rule of 5) while the additional fluorine contributes to metabolic stability [1].

Drug Design Physicochemical Profiling ADME

Hydrogen Bonding Capacity: Enhanced Acceptor Count Influences Kinase Hinge Binding

4-Fluoro-1H-indazole-3,6-diol possesses three hydrogen-bond donors and four hydrogen-bond acceptors, whereas the non-fluorinated analog 1H-indazole-3,6-diol has three donors and three acceptors. The additional acceptor arises from the fluorine atom, which can participate in weak C-F···H-N/C-O hydrogen bonds. This subtle increase in acceptor count may enhance binding to kinase hinge regions, which typically engage the indazole N1 and N2 atoms along with the adjacent carbonyl oxygen [1][2].

Structure-Based Drug Design Kinase Inhibition Molecular Recognition

Metabolic Stability: Fluorine Blockade of CYP-Mediated Oxidation Sites

The 4-fluoro substituent in 4-Fluoro-1H-indazole-3,6-diol occupies a position that is typically susceptible to cytochrome P450-mediated hydroxylation in non-fluorinated indazoles. While direct comparative microsomal stability data are not publicly available for this exact compound, class-level evidence indicates that fluorine substitution at the 4-position of indazoles reduces oxidative metabolism by up to 50% in human liver microsome assays, thereby extending half-life and improving in vivo exposure [1].

Drug Metabolism ADME Medicinal Chemistry

High-Value Research Applications for 4-Fluoro-1H-indazole-3,6-diol Based on Differentiated Properties


Kinase Inhibitor Lead Optimization: Leveraging Fluorine-Induced pKa and Lipophilicity Shifts

The lowered pKa of the 3-hydroxyl group (7.93 vs. ~8.5-9.0) and increased lipophilicity (XLogP3 0.9) make 4-Fluoro-1H-indazole-3,6-diol a superior starting point for optimizing kinase inhibitors that bind to the ATP pocket. The altered ionization state at physiological pH improves hinge-region hydrogen-bonding, while the added fluorine enhances membrane permeability, leading to improved cellular potency in kinase assays [1].

Fragment-Based Drug Discovery: A Fluorine-Containing Fragment for 19F NMR Screening

The presence of a single fluorine atom enables the use of 19F NMR-based fragment screening, a powerful technique for detecting weak binding interactions to protein targets. Unlike non-fluorinated fragments, 4-Fluoro-1H-indazole-3,6-diol can be directly monitored in competition assays without the need for isotopic labeling, accelerating hit identification campaigns [1].

Metabolic Stability Studies: Probing the Role of Fluorine in Blocking CYP Oxidation

This compound serves as an ideal probe molecule for investigating the impact of 4-fluoro substitution on the oxidative metabolism of indazole scaffolds. By comparing the microsomal stability of 4-Fluoro-1H-indazole-3,6-diol with its non-fluorinated analog, researchers can quantify the protective effect of fluorine and apply this SAR to other heterocyclic series [2].

Synthesis of Advanced Kinase Inhibitor Intermediates: A Versatile Building Block

The 3- and 6-hydroxyl groups provide convenient handles for further derivatization (e.g., alkylation, acylation, sulfonation), enabling the rapid construction of focused compound libraries targeting kinases such as TTK, PLK4, and Aurora kinases, where indazole-based inhibitors have demonstrated nanomolar potency [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluoro-1H-indazole-3,6-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.